molecular formula C17H23N3O2 B2631168 2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide CAS No. 1385284-52-5

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide

Cat. No. B2631168
CAS RN: 1385284-52-5
M. Wt: 301.39
InChI Key: PKMZWGRMIGQTKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 24 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 secondary amide (aromatic) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves various chemical modifications to enhance biological activities or understand chemical behaviors under different conditions. For example, studies have reported the synthesis of aminoethyl and aminopropyl derivatives through the treatment of esters with aqueous NH4OH and subsequent reduction of the amide, highlighting methods to generate compounds with potential biological applications (Shishkin et al., 2012). Additionally, the photoreactions of similar compounds have been studied to understand their behavior under UV light, which is crucial for drug stability and safety (Watanabe et al., 2015).

Biological Activities

Research into the biological activities of these compounds spans various areas:

  • Antitumor Activity : Synthesized derivatives have been explored for their antitumor properties, revealing some compounds with potential efficacy against certain cancer types (El-Messery et al., 2012).

  • Antinociceptive and Anti-inflammatory Activities : Several studies have synthesized derivatives to test for antinociceptive (pain-relieving) and anti-inflammatory effects, finding compounds that show promise in these applications (Doğruer et al., 2004).

  • Herbicidal Effects : The preparation and study of N-substituted propanamides have shown root growth-inhibitory activities in certain plant species, indicating potential use as herbicides (Kitagawa et al., 2005).

Environmental and Metabolic Studies

Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of these compounds, which is critical for evaluating their safety as agricultural chemicals (Coleman et al., 2000).

properties

IUPAC Name

2-acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-11(19-12(2)21)16(22)20-15(10-18)13-6-8-14(9-7-13)17(3,4)5/h6-9,11,15H,1-5H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMZWGRMIGQTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide

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